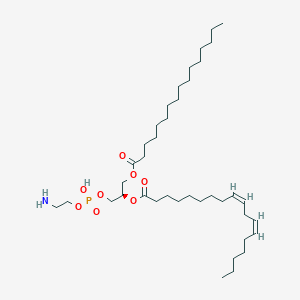

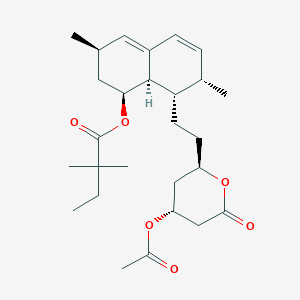

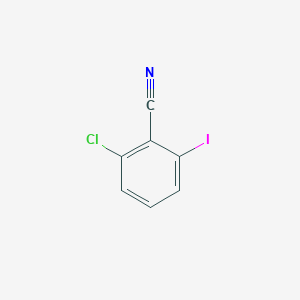

![molecular formula C6H5N3 B029739 1H-pyrazolo[3,4-b]pyridine CAS No. 271-73-8](/img/structure/B29739.png)

1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

1H-pyrazolo[3,4-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales

Les 1H-pyrazolo[3,4-b]pyridines ont été largement étudiées pour leurs applications biomédicales potentielles . Ce sont un groupe de composés hétérocycliques présentant deux formes tautomères possibles : les isomères 1H- et 2H- . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui figurent dans plus de 5 500 références (2 400 brevets) à ce jour .

Médicaments anxiolytiques

Les dérivés de la 1H-pyrazolo[3,4-b]pyridine font partie des médicaments anxiolytiques tels que le cartazolate, le tracazolate et l’etazolate .

Traitement de l’hypertension pulmonaire

Les dérivés de la this compound sont également utilisés dans le traitement de l’hypertension pulmonaire . Le riociguat, un médicament pour le traitement de l’hypertension pulmonaire, en est un exemple bien connu .

Nouveaux procédés de synthèse

Pour améliorer les procédés et développer de nouveaux procédés de synthèse, les chercheurs ont rapporté une nouvelle stratégie pour obtenir de la pyrazolopyridine à partir de la fusion du pyrano[2,3-c]pyrazole contenant des groupes cyano et amino avec de l’aniline .

Grande similitude avec les bases puriques

Les 1H-pyrazolo[3,4-b]pyridines ont attiré l’intérêt des chimistes médicinaux en raison de leur grande similitude avec les bases puriques adénine et guanine .

Mécanisme D'action

Target of Action

1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The interaction of this compound with PPARα leads to the activation of the receptor . The activated PPARα then binds to specific response elements in the DNA, leading to the transcription of target genes . This results in changes in cellular functions, including lipid metabolism and inflammatory responses .

Biochemical Pathways

The activation of PPARα by this compound affects several biochemical pathways. These include the fatty acid oxidation pathway, which is upregulated, leading to increased breakdown of fatty acids . Additionally, the activation of PPARα also downregulates pro-inflammatory pathways, thereby reducing inflammation .

Result of Action

The activation of PPARα by this compound leads to several molecular and cellular effects. These include increased fatty acid oxidation, reduced lipid accumulation, and decreased inflammation . These effects can have beneficial impacts in conditions such as metabolic disorders and inflammatory diseases .

Analyse Biochimique

Biochemical Properties

1H-pyrazolo[3,4-b]pyridine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound’s interaction with these kinases can influence biochemical reactions within the cell .

Cellular Effects

The effects of this compound on cells are largely tied to its inhibitory action on TRKs . By inhibiting these kinases, this compound can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TRKs, leading to their inhibition . This inhibitory action can result in changes in gene expression and can affect various cellular processes

Propriétés

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLRTOYGRNLSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949861 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-71-6, 271-73-8 | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.